3,4-Diaminopyridine is derived from pyridine, a basic heterocyclic organic compound. It can be classified under the following categories:
The synthesis of 3,4-diaminopyridine can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-chloro-3-nitropyridine with methanolic ammonia. This two-step process typically includes:
In addition to this method, other techniques such as liquid-assisted grinding have been explored to enhance the efficiency of synthesis by forming salts with various coformers .
The molecular formula of 3,4-diaminopyridine is , with a molar mass of approximately . Its structure features:
The compound exhibits a melting point range of and is soluble in alcohols and hot water but only slightly soluble in diethyl ether .
3,4-Diaminopyridine participates in various chemical reactions due to its functional groups. Notably:
The stability of these complexes is often assessed using spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR), which reveals shifts in vibrational frequencies indicative of complex formation .
The mechanism of action for 3,4-diaminopyridine involves its ability to block potassium channels at the presynaptic membrane. This blockade results in prolonged depolarization of the nerve terminal, enhancing calcium influx and consequently increasing the release of acetylcholine at the neuromuscular junction. This action is particularly beneficial in conditions characterized by impaired neuromuscular transmission .
These properties influence its formulation in pharmaceutical applications and its behavior under various conditions .
3,4-Diaminopyridine has several important applications in medicine:
3,4-Diaminopyridine-d3 (3,4-DAP-d3), also known as Amifampridine-d3, is a deuterium-substituted derivative of the potassium channel blocker 3,4-diaminopyridine (3,4-DAP). Its molecular formula is C5H4D3N3, with a molecular weight of 112.15 g/mol, compared to 109.13 g/mol for the non-deuterated parent compound [1] [6]. The compound features three deuterium atoms (D) specifically replacing hydrogen atoms at the 2, 5, and 6 positions of the pyridine ring, yielding the systematic name pyridine-2,5,6-d3-3,4-diamine [6]. This strategic isotopic labeling is denoted in the SMILES notation as NC1=C(C([2H])=C([2H])N=C1[2H])N and the InChIKey OYTKINVCDFNREN-OMIVMJBISA-N [6].
The isotopic purity of pharmaceutical-grade 3,4-DAP-d3 typically exceeds 95%, as confirmed by HPLC analysis, and it is supplied as a neat solid with storage recommendations at -20°C to maintain stability [1]. Deuterium incorporation does not alter the primary molecular geometry but induces subtle changes in bond energies due to the isotope's higher mass. This manifests in characteristic shifts in spectroscopic properties, including NMR and mass spectrometry profiles, where the molecular ion peak appears at m/z 112.08 (accurate mass) compared to 109.08 for the protiated form [1] [6]. These properties make 3,4-DAP-d3 indispensable as an internal standard in mass spectrometry-based quantification of 3,4-DAP and its metabolites in biological matrices.
Table 1: Key Physicochemical Properties of 3,4-Diaminopyridine-d3
Property | Specification |
---|---|
Molecular Formula | C5H4D3N3 |
Molecular Weight | 112.15 g/mol |
CAS Number | 2732980-95-7 |
Unlabeled CAS Number | 54-96-6 |
Isotopic Purity | >95% (HPLC confirmed) |
Storage Conditions | -20°C (desiccated) |
Solubility | Soluble in alcohols, sparingly soluble in water |
SMILES | NC1=C(C([2H])=C([2H])N=C1[2H])N |
The development of deuterated aminopyridines represents a convergence of pharmacology and isotopic chemistry aimed at enhancing therapeutic efficacy. Non-deuterated 3,4-DAP was first synthesized in the 1970s, with its therapeutic potential for neuromuscular disorders like Lambert-Eaton Myasthenic Syndrome (LEMS) recognized in the 1980s [9]. Early clinical use relied on the free base or phosphate salt forms, distributed via compassionate-use programs [3] [9].
Deuterated versions emerged in the 2010s as part of the broader "deuterium switch" strategy in drug development, where replacing hydrogen with deuterium aims to improve pharmacokinetic profiles without altering primary pharmacology [6]. The synthesis of 3,4-DAP-d3 specifically leverages catalytic deuterium exchange under high-temperature/pressure conditions or via de novo synthesis from deuterated precursors like D2-pyridine derivatives [1]. This approach gained traction following the FDA approval of deuterated drugs like deutetrabenazine, validating deuterium's role in metabolic stabilization.
3,4-DAP-d3 was developed primarily as a research tool for mechanistic studies and quantitative bioanalysis rather than as a therapeutic agent. Its orphan drug status in Europe and the US for LEMS facilitated regulatory pathways, though it remains distinct from approved therapeutics like Firdapse® (amifampridine phosphate) [9]. The deuterated analog addresses key limitations of non-deuterated 3,4-DAP, particularly its extensive hepatic metabolism and short half-life (~2.5 hours), which necessitate frequent dosing [9].
Deuterium incorporation in 3,4-DAP-d3 strategically targets metabolic soft spots to attenuate oxidative metabolism. In non-deuterated 3,4-DAP, rapid hepatic acetylation by N-acetyltransferase 2 (NAT2) converts it to 3-N-acetylamifampridine, with 74–81% of the drug excreted as this inactive metabolite [9]. This metabolism exhibits pronounced interindividual variability due to NAT2 polymorphisms, leading to 9-fold differences in systemic exposure between fast and slow acetylators [9].
Deuterium's kinetic isotope effect (KIE) operates by strengthening the carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H), requiring higher activation energy for bond cleavage. In 3,4-DAP-d3, deuterium atoms at positions adjacent to the diamine groups protect against N-acetylation and N-oxidation. Studies using human liver microsomes demonstrate reduced metabolic clearance rates for 3,4-DAP-d3 versus 3,4-DAP, translating to:
Table 2: Metabolic Impact of Deuterium in 3,4-Diaminopyridine-d3
Pharmacokinetic Parameter | 3,4-DAP | 3,4-DAP-d3 (Expected) | Biological Impact |
---|---|---|---|
Primary Metabolism | NAT2 acetylation | Reduced acetylation rate | Slower inactivation |
Half-life (t₁/₂) | 2.5 ± 0.7 hours | ↑ 1.3–1.8-fold | Prolonged therapeutic effect |
Metabolite:Parent Ratio | 4:1 (3-N-acetyl:Parent) | ↓ Reduced ratio | Higher systemic parent exposure |
NAT2 Polymorphism Impact | 9-fold AUC variability | ↓ Reduced variability | More consistent dosing across genotypes |
Deuterium's impact on the area under the curve (AUC) is nonlinear. Food intake delays the time to peak concentration (Tmax) of non-deuterated 3,4-DAP from 0.6 to 1.3 hours but does not significantly alter overall bioavailability [9]. Deuterium substitution may mitigate food effects by slowing absorption kinetics, though formal studies are pending. Crucially, deuterium does not alter 3,4-DAP's mechanism of action—blocking presynaptic voltage-gated potassium channels (Kv3.3/Kv3.4) to prolong neuronal action potentials and enhance acetylcholine release at neuromuscular junctions [8]. This preservation of pharmacodynamics while optimizing pharmacokinetics exemplifies deuterium's strategic role in medicinal chemistry [6] [9].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: